

Preparation of high-energy density materials using nitropyrazole amines

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Compound of Interest

Compound Name: *1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine*

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Advanced Synthesis of High-Energy Density Nitropyrazole Amines

Executive Summary

This technical guide details the preparation of high-energy density materials (HEDMs) based on the nitropyrazole amine scaffold. Specifically, we focus on the synthesis of 4-amino-3,5-dinitropyrazole (LLM-116) and 3,5-diamino-4-nitropyrazole (DANP). These compounds represent the "gold standard" in modern energetics, offering detonation velocities comparable to RDX (>8,700 m/s) but with significantly lower sensitivity to shock and friction (comparable to TATB).

The protocols herein utilize Vicarious Nucleophilic Substitution (VNS) and Electrophilic Nitration, providing a high-purity pathway for researchers in energetic materials and defense propulsion.

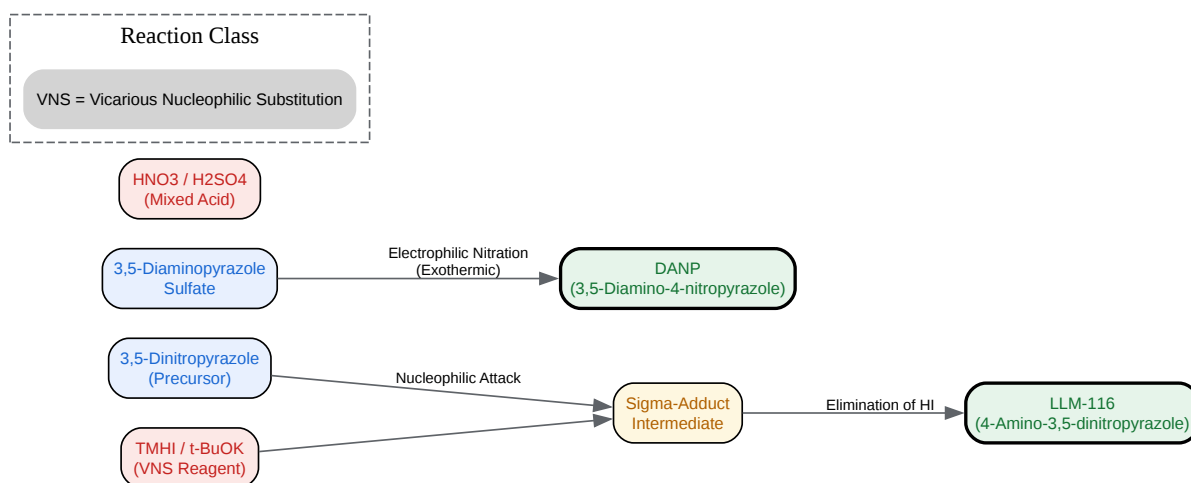
Strategic Synthesis Architecture

The pyrazole ring offers a unique platform for HEDMs. Unlike six-membered rings (e.g., TNT, TATB), the five-membered pyrazole ring possesses high positive heat of formation due to inherent ring strain and the N-N bond.

The introduction of amino (-NH₂) groups adjacent to nitro (-NO₂) groups creates a "push-pull" electronic system. This intramolecular hydrogen bonding stabilizes the molecule against external stimuli (impact/friction) without significantly compromising energy density.

Synthesis Workflow

The following diagram outlines the two primary routes covered in this guide: the VNS route to LLM-116 and the direct nitration route to DANP.



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Caption: Dual-pathway synthesis strategy for primary nitropyrazole amines. Top: VNS route to LLM-116.[1][2] Bottom: Nitration route to DANP.

Protocol A: Synthesis of LLM-116 (4-Amino-3,5-dinitropyrazole)

Mechanism: Vicarious Nucleophilic Substitution (VNS) Target Purity: >98% (HPLC) Yield Target: 65-75%

Rationale

Direct nitration of pyrazoles at the 4-position is standard, but introducing an amino group onto a nitro-rich ring is challenging via conventional substitution. VNS allows the direct amination of electrophilic aromatic rings (like 3,5-dinitropyrazole) using a carbanion that contains a leaving group. Here, 1,1,1-trimethylhydrazinium iodide (TMHI) acts as the aminating agent.^{[2][3]}

Reagents & Equipment

- Precursor: 3,5-Dinitropyrazole (3,5-DNP) ^{[1],[4]}
- Aminating Agent: 1,1,1-Trimethylhydrazinium iodide (TMHI).
- Base: Potassium tert-butoxide (t-BuOK), 95%.^[5]
- Solvent: Dimethyl sulfoxide (DMSO), anhydrous.^[5]
- Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer, ice bath.

Step-by-Step Methodology

- System Preparation: Flame-dry a 250 mL 3-neck flask and purge with nitrogen. VNS reactions are sensitive to moisture.
- Dissolution: Charge the flask with 3,5-DNP (2.0 g, 12.6 mmol) and TMHI (2.8 g, 13.9 mmol). Add DMSO (60 mL). Stir until fully dissolved at room temperature (20-25°C).
- Base Addition (Critical Step):
 - Cool the solution slightly to 18°C.
 - Add t-BuOK (4.2 g, 37.8 mmol) in small portions over 15 minutes.

- Observation: The solution will turn a deep red/brown color, indicating the formation of the anionic sigma-complex.
- Caution: Exothermic reaction. Maintain internal temperature <30°C to prevent decomposition.
- Reaction: Stir vigorously at room temperature for 4 hours.
- Quenching: Pour the reaction mixture onto 100 g of crushed ice.
- Acidification: Slowly add 10% HCl to the ice slurry with stirring until the pH reaches 2–3. A yellow precipitate will form immediately.
- Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove DMSO and salts.
- Purification (Recrystallization):
 - The crude solid is often a DMSO solvate.
 - Dissolve the crude solid in boiling water. Filter hot if necessary.
 - Cool slowly to 4°C. LLM-116 crystallizes as a monohydrate.
 - Optional: For anhydrous material, recrystallize from butyl acetate.^{[1][2]}

Protocol B: Synthesis of DANP (3,5-Diamino-4-nitropyrazole)

Mechanism: Electrophilic Aromatic Substitution (Nitration) Target Purity: >99% Yield Target: 80-85%

Rationale

The amino groups at positions 3 and 5 strongly activate the pyrazole ring, making the 4-position highly susceptible to electrophilic attack. However, oxidation of the amine is a risk. We utilize the sulfate salt of the precursor to protect the amines during the initial acid mixing.

Reagents[5][6]

- Precursor: 3,5-Diaminopyrazole sulfate.
- Nitrating Agent: Fuming Nitric Acid (98% HNO₃).
- Solvent/Catalyst: Concentrated Sulfuric Acid (98% H₂SO₄).^[6]

Step-by-Step Methodology

- Acid Mix Preparation: In a chemically resistant reactor, cool H₂SO₄ (20 mL) to 0°C. Slowly add HNO₃ (1.5 mL, excess) dropwise, keeping temperature <10°C.
- Addition: Add 3,5-diaminopyrazole sulfate (2.0 g) portion-wise to the mixed acid at 0–5°C. Control the addition rate to manage the exotherm.
- Reaction:
 - Allow the mixture to warm to room temperature (25°C).
 - Stir for 2 hours.
 - Note: Unlike many nitrations requiring heat, the activated ring reacts under mild conditions.
- Quenching: Pour the reaction mixture onto 50 g of ice.
- Neutralization: Adjust pH to 5–6 using 50% NaOH solution or solid NaHCO₃. Caution: Vigorous foaming.
- Filtration: The product, 3,5-diamino-4-nitropyrazole, precipitates as a yellow/orange solid. Filter and wash with ice water.
- Drying: Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Properties

The following data serves as a validation benchmark for the synthesized materials.

Property	LLM-116 (ADNP)	DANP	RDX (Reference)
Formula	C ₃ H ₄ N ₆ O ₄	C ₃ H ₅ N ₅ O ₂	C ₃ H ₆ N ₆ O ₆
Density (g/cm ³)	1.90	1.88	1.82
Detonation Velocity (m/s)	~8,750	~8,600	8,750
Decomposition Temp (°C)	178 (onset)	>250	204
Impact Sensitivity (J)	>20 (Insensitive)	>40 (Insensitive)	7.5 (Sensitive)

Analytical Validation:

- NMR (DMSO-d₆) for LLM-116:
 - ¹H NMR: δ 7.13 (s, 2H, -NH₂), 13.5 (br, 1H, NH ring).
 - Absence of CH peak at δ 6.8 (characteristic of starting material 3,5-DNP) confirms substitution.
- DSC: Look for a sharp exotherm (decomposition) rather than melting for DANP. LLM-116 may show a dehydration endotherm if hydrated.

Safety & Handling (Critical)

WARNING: The compounds described are Class 1.1 Explosives.

- Scale Limits: Do not exceed 2.0 g scale in a research laboratory without blast-shielding.
- PPE: Kevlar gloves, face shield, and ear protection are mandatory.
- Grounding: Both powders are electrostatic discharge (ESD) sensitive when dry. Use conductive spatulas and grounded mats.
- Waste: Quench all filtrates. VNS filtrates contain unreacted TMHI and DMSO; dispose of as hazardous organic waste.

References

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